molecular formula C9H7BrN2O B13670455 2-Bromo-7-methoxy-1,8-naphthyridine

2-Bromo-7-methoxy-1,8-naphthyridine

Katalognummer: B13670455
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: MTHXKLHUKLDZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Vorbereitungsmethoden

The synthesis of 2-Bromo-7-methoxy-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 7-methoxy-1,8-naphthyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Bromo-7-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or alkyl groups at the bromine position.

Wirkmechanismus

The mechanism of action of 2-Bromo-7-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary based on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-7-methoxy-1,8-naphthyridine include:

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

2-bromo-7-methoxy-1,8-naphthyridine

InChI

InChI=1S/C9H7BrN2O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3

InChI-Schlüssel

MTHXKLHUKLDZDY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C1)C=CC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.